CaSR Functional Potency: Direct Head-to-Head Comparison with R-568 (Compound 1) and the Unsubstituted Pyrazole Scaffold (Compound 7)
The optimized pyrazole analogue 15 (a substituted derivative of the (1-phenyl-1H-pyrazol-3-yl)methanamine scaffold) demonstrates an EC50 of 23 nM against the human CaSR in a cell-based functional assay, representing an approximately 8.4-fold improvement in potency over the benchmark calcimimetic R-568 (compound 1), which exhibits an EC50 of 194 nM [1]. This 15 vs. 1 comparison constitutes a direct head-to-head assessment within the same experimental system. Additionally, relative to the unsubstituted parent pyrazole scaffold (compound 7, EC50 = 1,580 nM), the optimized analogue 15 achieves a 69-fold potency enhancement, underscoring the critical role of scaffold optimization in achieving sub-100 nM CaSR agonism [2].
| Evidence Dimension | Human calcium-sensing receptor (CaSR) functional agonism (EC50) |
|---|---|
| Target Compound Data | 23 nM (compound 15, optimized derivative of the (1-phenyl-1H-pyrazol-3-yl)methanamine scaffold) |
| Comparator Or Baseline | R-568 (compound 1): EC50 = 194 nM; Compound 7 (unsubstituted parent pyrazole scaffold): EC50 = 1,580 nM |
| Quantified Difference | 8.4-fold more potent than R-568; 69-fold more potent than unsubstituted scaffold |
| Conditions | Cell-based functional assay utilizing HEK293 cells expressing recombinant human CaSR; measurement of induced Ca2+ flux |
Why This Matters
This 8.4-fold potency advantage over the known calcimimetic R-568 directly informs compound selection for CaSR-focused drug discovery programs requiring high target engagement at lower dosing concentrations.
- [1] Poon SF, St Jean DJ Jr, Harrington PE, Henley C 3rd, Davis J, Morony S, Lott FD, Reagan JD, Lu JY, Yang Y, Fotsch C. Discovery and Optimization of Substituted 1-(1-Phenyl-1H-pyrazol-3-yl)methanamines as Potent and Efficacious Type II Calcimimetics. J Med Chem. 2009;52(21):6535-6538. Table 2 and text. View Source
- [2] Poon SF, St Jean DJ Jr, Harrington PE, Henley C 3rd, Davis J, Morony S, Lott FD, Reagan JD, Lu JY, Yang Y, Fotsch C. Discovery and Optimization of Substituted 1-(1-Phenyl-1H-pyrazol-3-yl)methanamines as Potent and Efficacious Type II Calcimimetics. J Med Chem. 2009;52(21):6535-6538. Table 1: In Vitro Activities of Preliminary Heterocyclic Analogues. View Source
